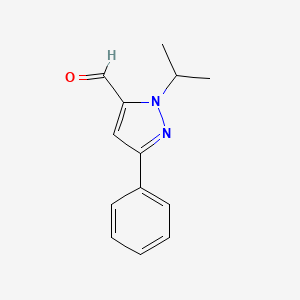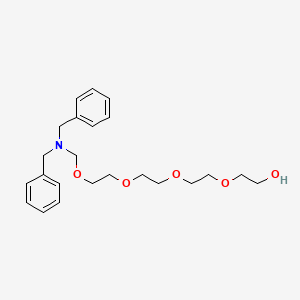
2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol is a complex organic compound characterized by its unique structure, which includes multiple ether and amine functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with phenyl glycidyl ether under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction could produce benzyl alcohol or benzylamine.
Applications De Recherche Scientifique
2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its ether and amine functionalities allow it to interact with enzymes and receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol: shares similarities with other polyether amines and crown ethers, such as 15-crown-5 and 18-crown-6.
N-phenyl-2-(1,4,7,10-tetraoxa-13-azapentadecan-15-ol): is another related compound with similar structural features.
Uniqueness
What sets this compound apart is its specific combination of benzyl and phenyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research.
Propriétés
Formule moléculaire |
C23H33NO5 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[(dibenzylamino)methoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H33NO5/c25-11-12-26-13-14-27-15-16-28-17-18-29-21-24(19-22-7-3-1-4-8-22)20-23-9-5-2-6-10-23/h1-10,25H,11-21H2 |
Clé InChI |
XDXAYQUUBYPSTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)COCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



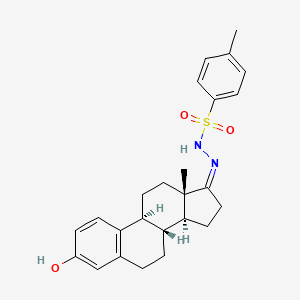
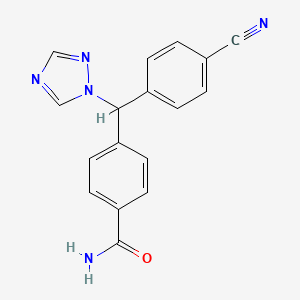
![N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine](/img/structure/B13429421.png)
![Pyrrolo[2,3-b]pyrrole](/img/structure/B13429425.png)
![(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid](/img/structure/B13429430.png)
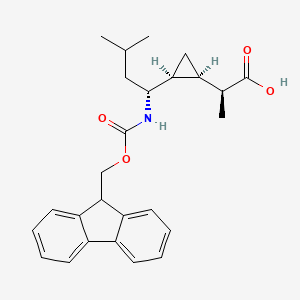

![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)

![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)
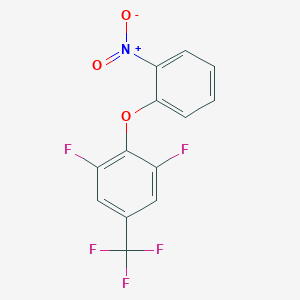
![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
